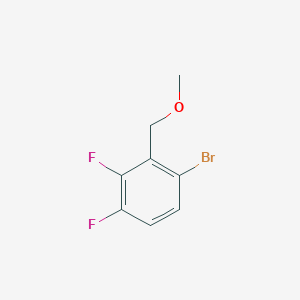

1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene

Description

Significance of Halogenated Aromatic Scaffolds in Contemporary Chemical Research

Halogenated aromatic compounds, or aryl halides, are foundational pillars in the construction of complex organic molecules. researchgate.net Their importance stems from the unique properties that halogen atoms impart to the aromatic ring. The introduction of halogens like fluorine, chlorine, and bromine can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. mt.com This makes them indispensable in medicinal chemistry and drug discovery.

Furthermore, the carbon-halogen bond is a versatile functional handle for a myriad of chemical transformations. researchgate.net Aryl halides are key precursors for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings). This reactivity allows for the strategic and efficient assembly of complex molecular architectures from simpler, readily available halogenated starting materials. mt.com The specific halogen used also influences reactivity, with iodides being the most reactive, followed by bromides and then chlorides. mt.comyoutube.com

Table 1: Influence of Halogenation on Aromatic Compounds

| Halogen | Typical Effect on Properties | Role in Synthesis |

|---|---|---|

| Fluorine | Increases metabolic stability, alters acidity (pKa), enhances binding interactions. | Often retained in the final product; not typically used as a leaving group. |

| Chlorine | Increases lipophilicity, can participate in halogen bonding. | A moderately good leaving group in cross-coupling reactions. |

| Bromine | Provides a good balance of reactivity and stability. | Excellent leaving group for a wide range of cross-coupling reactions (e.g., Grignard, Suzuki). mt.com |

The Strategic Role of Aryl Ether Moieties in Complex Molecule Construction

The aryl ether linkage (Ar-O-R) is another structural motif of paramount importance in organic chemistry. This functional group is present in a vast array of natural products, pharmaceuticals, and advanced materials. The ether bond is generally stable under a variety of reaction conditions, making it a reliable component in multistep synthetic sequences.

Synthetically, aryl ethers are most commonly prepared through nucleophilic aromatic substitution or transition-metal-catalyzed methods, such as the Ullmann condensation and the Buchwald-Hartwig amination-like etherification. organic-chemistry.orggoogle.com These methods allow for the precise connection of an oxygen-containing fragment to an aromatic ring. organic-chemistry.org The presence of an aryl ether can influence a molecule's conformation and electronic properties. The lone pairs of electrons on the ether oxygen can donate into the aromatic pi-system, modifying the reactivity of the ring in subsequent reactions like electrophilic aromatic substitution. smu.ca This strategic placement of an ether group is a key design element in the synthesis of complex molecular targets.

Positioning of 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene within the Landscape of Polyfunctionalized Arenes

This compound is a prime example of a polyfunctionalized arene, a class of aromatic compounds bearing multiple, distinct functional groups. Each component of this molecule offers a specific synthetic utility, making the compound a highly valuable and versatile intermediate.

The Bromo Group : The bromine atom at the C1 position serves as a highly effective handle for cross-coupling reactions. It provides a reactive site for the introduction of new carbon-based or heteroatom-based substituents, enabling the extension of the molecular framework.

The Methoxymethyl Group : The methoxymethyl ether at the C2 position introduces both steric bulk and a polar functional group. This group can direct the regioselectivity of reactions on the ring and can itself be a site for chemical modification, although it is generally stable.

The specific ortho, meta, and para arrangement of these four substituents creates a unique substitution pattern that is not easily accessible through direct functionalization of a simpler benzene (B151609) derivative. This pre-functionalized scaffold allows chemists to bypass multiple steps that would otherwise be required to install these groups with the correct regiochemistry, thereby streamlining the synthesis of more complex target molecules.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2432848-52-5 | boroncore.comchembuyersguide.comnetascientific.comsigmaaldrich.com |

| Molecular Formula | C8H7BrF2O | chembuyersguide.com |

| Molecular Weight | 237.04 g/mol | sigmaaldrich.com |

Overview of Research Trajectories Pertaining to Halogenated Methoxymethylbenzene Derivatives

Research involving halogenated methoxymethylbenzene derivatives primarily focuses on their application as specialized building blocks in synthetic chemistry. The combination of a reactive halogen for coupling, electron-modifying halogens, and the ether moiety makes these compounds attractive starting materials for the synthesis of agrochemicals, materials, and pharmaceutical intermediates.

One specific area of research has investigated the behavior of methoxymethylbenzene derivatives under mass spectrometry conditions. Studies have explored the formation mechanism of hydride-eliminated molecules, [M-H]+, from 4-substituted-1-(methoxymethyl)benzene derivatives. This fundamental research provides insights into the ionization processes and fragmentation patterns of this class of compounds, which is crucial for their analytical characterization.

The primary research trajectory, however, remains their use in synthetic programs. The strategic placement of the bromo, fluoro, and methoxymethyl groups allows for sequential and site-selective reactions. For instance, the bromo group can be transformed via a Suzuki coupling, followed by a potential modification or cleavage of the ether, or a nucleophilic aromatic substitution displacing one of the fluorine atoms under specific conditions. This stepwise functionalization is a powerful strategy for building molecular complexity in a controlled manner.

Retrosynthetic Disconnections and Key Precursor Identification for this compound

Retrosynthetic analysis of this compound reveals several potential bond disconnections to identify plausible precursor molecules. The primary disconnections involve the carbon-bromine bond, the carbon-fluorine bonds, and the carbon-oxygen bond of the methoxymethyl group.

A logical retrosynthetic approach would involve the disconnection of the bromine atom, leading to the precursor 3,4-difluoro-2-(methoxymethyl)benzene . This simplifies the synthesis to the regioselective bromination of a difluorinated methoxymethylbenzene derivative.

Alternatively, disconnection of the methoxymethyl group could lead to 1-bromo-3,4-difluorobenzyl alcohol , which could then be methylated. This, however, might present challenges in the subsequent methylation step due to the electronic nature of the substituted ring.

A more convergent approach might involve starting with a simpler difluorinated benzene derivative and sequentially introducing the other functional groups. For instance, starting from 1,2-difluorobenzene , one could envision a sequence of bromination, formylation (or another C1-functional group introduction), reduction, and methylation. The order of these steps would be crucial for achieving the desired regiochemistry.

Based on common synthetic strategies for polysubstituted benzenes, a plausible forward synthesis would likely commence with a commercially available difluoroaniline or difluorophenol derivative, leveraging the directing effects of the amino or hydroxyl groups to install the other substituents in the correct positions. google.comnih.gov

Classical and Modern Approaches to Aromatic Bromination within Fluorinated Systems

The introduction of a bromine atom onto a fluorinated aromatic ring is a key transformation in the synthesis of the target molecule. The presence of fluorine atoms significantly influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions.

Direct Bromination Strategies and Regioselectivity Control

Direct electrophilic bromination of aromatic compounds is a fundamental reaction in organic synthesis. masterorganicchemistry.com For fluorinated systems, the strong electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack. However, the fluorine atoms are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance.

In the case of precursors like 3,4-difluorotoluene or similar structures, the directing effects of the fluorine atoms and the other substituent must be considered to predict the outcome of bromination. The interplay of these directing effects can be complex, and often a mixture of isomers is obtained. nsf.govlibretexts.org

To achieve high regioselectivity, various strategies can be employed:

Lewis Acid Catalysis : Lewis acids such as FeBr₃ or AlCl₃ are commonly used to polarize the Br-Br bond, generating a more potent electrophile. masterorganicchemistry.com The choice of catalyst can sometimes influence the regioselectivity.

Shape-Selective Catalysts : Zeolites and other shape-selective catalysts can be used to favor the formation of a specific isomer, typically the para-isomer, by sterically hindering the formation of others. google.com

Brominating Agents : Besides molecular bromine, other brominating agents like N-bromosuccinimide (NBS) can be used, often in the presence of an acid catalyst. google.comresearchgate.netgoogle.com The reactivity and selectivity can be tuned by the choice of the brominating agent and reaction conditions. nih.govresearchgate.net

| Brominating Agent | Catalyst/Conditions | Regioselectivity |

| Br₂ | FeBr₃ | Mixture of ortho and para isomers often observed. libretexts.org |

| Br₂ | Zeolite | High para-selectivity can be achieved. google.com |

| NBS | H₂SO₄ | Can provide good yields for deactivated systems. googleapis.com |

Indirect Bromination through Functional Group Interconversion

An alternative to direct bromination is the introduction of bromine via the transformation of another functional group. A common and effective method is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a copper(I) bromide salt. google.com

This approach offers excellent regiocontrol, as the position of the bromine atom is determined by the initial position of the amino group. For the synthesis of this compound, a precursor such as 3,4-difluoro-2-(methoxymethyl)aniline could be subjected to the Sandmeyer reaction.

Regioselective Introduction of Fluorine Atoms onto the Benzene Nucleus

The synthesis of the target molecule requires the presence of two adjacent fluorine atoms on the benzene ring. Several methods exist for the introduction of fluorine into aromatic systems.

Electrophilic Fluorination Methodologies

Direct fluorination of aromatic C-H bonds using electrophilic fluorinating agents is a powerful tool in modern organofluorine chemistry. researchgate.netwikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed. wikipedia.orgacs.org

The mechanism of electrophilic fluorination is still a subject of debate but is generally considered to proceed through a polar S_EAr pathway. researchgate.net The regioselectivity is governed by the electronic and steric effects of the substituents already present on the ring. For a precursor molecule, the existing substituents would direct the incoming fluorine atom. However, achieving the desired 3,4-difluoro substitution pattern through sequential electrophilic fluorination can be challenging due to the directing effects of the first installed fluorine atom.

| Fluorinating Agent | Typical Substrates |

| N-Fluorobenzenesulfonimide (NFSI) | Electron-rich aromatics |

| Selectfluor® | A wide range of aromatic and heteroaromatic compounds masterorganicchemistry.comacs.org |

Nucleophilic Fluorination Pathways (e.g., Halex Reaction, Balz-Schiemann Reaction)

Nucleophilic aromatic substitution (S_NAr) reactions provide a robust method for introducing fluorine atoms, particularly in activated aromatic systems.

Halex Reaction : The Halogen Exchange (Halex) reaction involves the displacement of a halide (typically chloride or bromide) with fluoride. acsgcipr.orgchemtube3d.comresearchgate.net This reaction is often carried out at high temperatures using a fluoride source like KF or CsF in a polar aprotic solvent. acsgcipr.orgchemtube3d.com The presence of electron-withdrawing groups ortho or para to the leaving group is generally required to facilitate the reaction. acsgcipr.org For the synthesis of the target compound, a precursor like 1-bromo-3,4-dichloro-2-(methoxymethyl)benzene could potentially undergo a double Halex reaction.

Balz-Schiemann Reaction : The Balz-Schiemann reaction is a classic method for introducing a fluorine atom via the thermal decomposition of an aryldiazonium tetrafluoroborate salt. wikipedia.orgtaylorfrancis.comorganic-chemistry.orgscribd.com This reaction starts from an aromatic amine, which is diazotized in the presence of fluoroboric acid (HBF₄). scribd.com The resulting diazonium salt is then heated to yield the corresponding aryl fluoride. taylorfrancis.com Recent modifications to this reaction have expanded its scope and improved its efficiency. nih.gov To install two adjacent fluorine atoms, a sequential Balz-Schiemann reaction on a diamino precursor could be envisioned, although this can be synthetically challenging.

| Reaction | Starting Material | Reagents |

| Halex Reaction | Activated Aryl Halide | KF, CsF, or other fluoride sources in a polar aprotic solvent. acsgcipr.orgresearchgate.net |

| Balz-Schiemann Reaction | Aryl Amine | 1. NaNO₂, HBF₄; 2. Heat. wikipedia.orgscribd.com |

An in-depth examination of the synthetic methodologies for producing this compound reveals a multi-faceted approach involving precise chemical transformations. The synthesis of this compound hinges on the successful formation of a methoxymethyl ether linkage on a pre-functionalized benzene ring. This article explores the key reactions, strategic approaches, and optimization efforts integral to its synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,4-difluoro-2-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJKNMVNYKHXPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 1 Bromo 3,4 Difluoro 2 Methoxymethyl Benzene

Organometallic Cross-Coupling Reactions at the Bromo Position

The C(sp²)–Br bond in 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide is enhanced by the presence of the two electron-withdrawing fluorine atoms, which generally facilitate the initial oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures or connecting aryl groups to vinyl or alkyl fragments. nih.govlibretexts.org It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. fishersci.fr For this compound, this reaction enables the substitution of the bromine atom with a variety of carbon-based functional groups. The mild reaction conditions and high functional group tolerance make it a widely used transformation. nih.gov

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Illustrative Reaction Conditions for Suzuki-Miyaura Coupling:

The following table presents typical conditions for the Suzuki-Miyaura coupling of a substituted aryl bromide, illustrating a potential synthetic route.

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates the coupling reaction |

| Ligand | SPhos, XPhos, or PPh₃ | Stabilizes the palladium catalyst |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene/H₂O, Dioxane, or DMF | Reaction medium |

| Temperature | 80-110 °C | To drive the reaction to completion |

Sonogashira Coupling for Terminal Alkyne Introduction

The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This transformation is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which also serves as the solvent. organic-chemistry.org The reaction is highly valuable for synthesizing arylalkynes and conjugated enynes under mild conditions, often at room temperature. wikipedia.org

When applied to this compound, the Sonogashira coupling allows for the direct introduction of an alkynyl moiety at the C-1 position, creating a versatile intermediate for further synthesis in materials science and pharmaceuticals. libretexts.org

Illustrative Reaction Conditions for Sonogashira Coupling:

The following table outlines common conditions for the Sonogashira coupling of an aryl bromide.

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base and often solvent |

| Solvent | THF or DMF (if co-solvent is needed) | Reaction medium |

| Temperature | Room Temperature to 60 °C | Mild conditions are typically sufficient |

Heck Reaction for Alkenyl Coupling

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org A key feature of the Heck reaction is its ability to form C(sp²)-C(sp²) bonds, making it a cornerstone of organic synthesis. libretexts.org

Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) under Heck conditions would result in the formation of a difluoro-stilbene or cinnamate (B1238496) derivative, respectively. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Illustrative Reaction Conditions for the Heck Reaction:

The table below shows a representative set of conditions for a Heck coupling.

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Alkene | Styrene or n-Butyl acrylate | Coupling partner |

| Catalyst | Pd(OAc)₂ or PdCl₂ | Palladium source |

| Ligand | P(o-tolyl)₃ or PPh₃ | Stabilizes and activates the catalyst |

| Base | Et₃N, K₂CO₃, or NaOAc | Regenerates the Pd(0) catalyst |

| Solvent | DMF, Acetonitrile, or Toluene | Reaction medium |

| Temperature | 80-140 °C | Higher temperatures are often required |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope, functional group tolerance, and milder conditions. wikipedia.org

For this compound, this reaction provides a direct route to N-aryl amines, an important structural motif in many pharmaceuticals and organic materials. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. nih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Illustrative Reaction Conditions for Buchwald-Hartwig Amination:

The following table details typical conditions for the Buchwald-Hartwig amination of an aryl bromide.

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Morpholine or Aniline | Nucleophilic partner |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium source |

| Ligand | BINAP, XPhos, or RuPhos | Bulky, electron-rich phosphine ligand |

| Base | NaOt-Bu or Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvent |

| Temperature | 80-110 °C | To facilitate the reaction |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Benzene (B151609) Ring

While the C-Br bond is reactive in cross-coupling, the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the electronic properties of the fluorine substituents.

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism: first, the nucleophile attacks the electron-deficient ring to form the resonance-stabilized carbanion, and second, the leaving group is expelled to restore aromaticity. libretexts.orgkaibangchem.com

In this compound, the two fluorine atoms act as powerful activating groups for SNAr. Their strong inductive electron-withdrawing effect (-I effect) significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. core.ac.uk This activation is crucial for stabilizing the high-energy Meisenheimer intermediate. stackexchange.com

Regiochemical Control in Nucleophilic Displacements

Nucleophilic aromatic substitution (SNAr) on the this compound ring is influenced by the strong electron-withdrawing effects of the fluorine atoms. Halogens, particularly fluorine, are effective activating groups for SNAr reactions and typically direct the incoming nucleophile to the para position.

In this molecule, the fluorine at position 4 is para to the bromine at position 1, and the fluorine at position 3 is ortho to the bromine. Generally, nucleophilic attack is favored at positions ortho or para to strong activating groups. Given the presence of two fluorine atoms, displacement of one of these fluorines by a nucleophile is a probable reaction pathway, often favored over the displacement of the bromine atom under SNAr conditions. The precise regiochemical outcome would depend on the nature of the nucleophile and the reaction conditions. For instance, in related polyhalogenated aromatic compounds, the most electron-deficient position, dictated by the cumulative inductive and resonance effects of the substituents, will be the primary site of attack. The fluorine atom at the C4 position is a likely candidate for displacement due to activation from the bromine and the other fluorine atom.

Lithiation and Grignard Reagent Formation and Subsequent Functionalization

The bromine atom on the benzene ring provides a reliable handle for the formation of organometallic intermediates, such as organolithium and Grignard reagents. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wisc.eduwikipedia.org The resulting organomagnesium compound, 3,4-difluoro-2-(methoxymethyl)phenylmagnesium bromide, is a potent nucleophile. Similarly, lithiation can be achieved through bromine-lithium exchange by treating the starting material with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This exchange is generally fast and efficient, yielding 3,4-difluoro-2-(methoxymethyl)phenyllithium.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to a nearby ortho position. wikipedia.org The oxygen atom of the methoxymethyl group in this compound can act as a DMG.

This coordination directs the alkyllithium base to deprotonate the most acidic proton ortho to the methoxymethyl group. In this specific molecule, there are two ortho positions: C3, which is substituted with a fluorine atom, and C1, which bears the bromine atom. Deprotonation at a C-F bond is not feasible. Therefore, the directing effect would be towards the C-H proton at the C5 position, if it were present. However, in the given structure, the positions ortho to the methoxymethyl group are C1 (bromo) and C3 (fluoro). An alternative possibility is lithiation at the C5 position, which is ortho to the fluorine at C4 and meta to the methoxymethyl group. The acidity of the ring protons is significantly influenced by the fluorine substituents. Research on similar fluorinated aromatics has shown that lithiation often occurs at the position flanked by two fluorine atoms or ortho to a single fluorine atom. epfl.ch In the case of 1-bromo-3,4-difluorobenzene, lithiation with LDA occurs at C-2, the position between the two fluorine atoms, which is identified as the most acidic center. For this compound, the C5-H is ortho to the C4-F, making it acidic and a potential site for deprotonation, competing with the bromine-lithium exchange at C1. The choice of the organolithium reagent and reaction conditions can often be tuned to favor one pathway over the other.

Quenching Reactions with Electrophiles

Once the organolithium or Grignard reagent is formed, it can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups. This two-step sequence of metalation followed by electrophilic quench is a cornerstone of synthetic organic chemistry.

Common electrophiles and the resulting products are summarized in the table below. The reaction of the generated 3,4-difluoro-2-(methoxymethyl)phenylmagnesium bromide or the corresponding lithium species with these electrophiles allows for the synthesis of a diverse array of derivatives. For example, reaction with carbon dioxide (CO2) followed by an acidic workup yields the corresponding benzoic acid. wisc.edu Aldehydes and ketones react to form secondary and tertiary alcohols, respectively.

| Electrophile | Functional Group Introduced | Product Type |

|---|---|---|

| Carbon Dioxide (CO2) | -COOH | Carboxylic Acid |

| Aldehydes (R-CHO) | -CH(OH)R | Secondary Alcohol |

| Ketones (R-CO-R') | -C(OH)RR' | Tertiary Alcohol |

| N,N-Dimethylformamide (DMF) | -CHO | Aldehyde |

| Iodine (I2) | -I | Aryl Iodide |

| Chlorotrimethylsilane ((CH3)3SiCl) | -Si(CH3)3 | Aryl Silane |

Transformations of the Methoxymethyl Group

The methoxymethyl (MOM) group is not merely a directing group; it can also undergo its own set of chemical transformations. It is widely recognized as a protecting group for alcohols, and its removal is a common synthetic operation. nih.govwikipedia.org

Deprotection Methodologies

The cleavage of the MOM ether to unveil the corresponding alcohol (in this case, a hydroxymethyl group) can be accomplished under various, typically acidic, conditions. wikipedia.org The choice of deprotection agent is crucial to ensure that other functional groups in the molecule remain intact. A variety of reagents have been developed for this purpose, offering different levels of selectivity and mildness.

For instance, Lewis acids such as magnesium bromide (MgBr2) or zinc bromide (ZnBr2) in the presence of a soft nucleophile like a thiol can efficiently cleave MOM ethers. researchgate.netresearchgate.net Another common method involves treatment with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl. nih.govresearchgate.net Brønsted acids like p-toluenesulfonic acid (pTSA) can also be used, sometimes under solvent-free conditions, providing an environmentally friendly option. eurekaselect.com

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| Trifluoroacetic Acid (TFA) | CH2Cl2, H2O | Strongly acidic, effective but can affect other acid-labile groups. |

| p-Toluenesulfonic acid (pTSA) | Methanol or solvent-free | Mild Brønsted acid, eco-friendly option available. eurekaselect.com |

| Zinc Bromide (ZnBr2) / n-Propylthiol (n-PrSH) | CH2Cl2 | Rapid and selective cleavage. researchgate.net |

| Trimethylsilyl Triflate (TMSOTf) / 2,2'-Bipyridyl | CH3CN or CH2Cl2 | Mild, non-acidic conditions suitable for sensitive substrates. nih.gov |

Oxidation and Reduction Pathways

While deprotection is the most common transformation, the methoxymethyl group's benzylic position is also susceptible to oxidation. The methylene (B1212753) group (-CH2-) adjacent to the aromatic ring can be oxidized to a carbonyl group under appropriate conditions. Strong oxidizing agents could potentially convert the methoxymethyl group into a formyl (-CHO) or, with further oxidation, a carboxylic acid (-COOH) group. However, this transformation would require harsh conditions that might also affect other parts of the molecule.

Reduction of the methoxymethyl ether linkage is less common. Catalytic hydrogenolysis, a standard method for cleaving benzyl (B1604629) ethers, is generally not effective for MOM ethers. Drastic reducing conditions might lead to the cleavage of the C-Br or C-F bonds before affecting the ether linkage. Therefore, specific pathways for the reduction of the methoxymethyl group in this context are not well-established and would likely result in a mixture of products.

Electrophilic Aromatic Substitution (EAS) Reactivity and Substituent Effects

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. The rate and regioselectivity of these reactions are profoundly influenced by the substituents present on the benzene ring. For this compound, the directing effects of the four substituents—bromo, two fluoro, and methoxymethyl—must be considered to predict the outcome of an EAS reaction.

Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Activating Groups: These groups donate electron density to the aromatic ring, increasing its nucleophilicity and thus its reactivity towards electrophiles. They are typically ortho- and para-directing.

Deactivating Groups: These groups withdraw electron density from the aromatic ring, decreasing its reactivity. Most deactivating groups are meta-directing, with the notable exception of halogens, which are deactivating yet ortho-, para-directing.

The substituents on this compound are:

To predict the position of substitution, the directing effects of all substituents must be weighed. The methoxymethyl group, being the most activating (or least deactivating) of the substituents, will likely have the most significant influence on the regioselectivity. The positions ortho and para to the methoxymethyl group are C3 and C5. However, the C3 position is already substituted with a fluorine atom. Therefore, the most probable site for electrophilic attack would be the C5 position, which is para to the methoxymethyl group and also ortho to a fluorine atom and meta to the bromine atom.

Predicted Reactivity in Common EAS Reactions:

| EAS Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-3,4-difluoro-2-(methoxymethyl)-5-nitrobenzene | The methoxymethyl group directs the incoming nitro group to the para position (C5). |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1,5-Dibromo-3,4-difluoro-2-(methoxymethyl)benzene or 1-Bromo-5-chloro-3,4-difluoro-2-(methoxymethyl)benzene | Similar to nitration, the incoming halogen is directed to the C5 position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Bromo-2,3-difluoro-6-(methoxymethyl)phenyl)ethan-1-one (for R=CH₃) | The acyl group is introduced at the sterically accessible and electronically favorable C5 position. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 1-Bromo-3,4-difluoro-2-(methoxymethyl)-5-alkylbenzene | Alkylation would also be expected to occur at the C5 position, though rearrangements of the alkyl carbocation are possible. |

It is important to note that the presence of multiple deactivating halogen substituents will likely render the ring significantly less reactive than benzene, requiring harsher reaction conditions for electrophilic aromatic substitution to occur. lumenlearning.com

Cascade and Multicomponent Reactions Incorporating this compound

While no specific examples of cascade or multicomponent reactions involving this compound have been documented in the reviewed literature, its structural features suggest potential applications in such synthetic strategies. Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, allowing for the rapid construction of complex molecular architectures from simple starting materials. uni-muenster.de Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates portions of all the starting materials. bohrium.com

The bromo substituent on the aromatic ring is a key functional handle for engaging in cascade and multicomponent reactions, particularly those mediated by transition metals like palladium. For instance, the bromine atom can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. These could be the initiating step of a cascade sequence.

Hypothetical Cascade Reaction:

A hypothetical cascade reaction could involve an initial Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group). The resulting coupled product could then undergo an intramolecular cyclization, potentially triggered by the removal of a protecting group or by the reaction conditions, to form a heterocyclic system. The fluorine atoms and the methoxymethyl group would serve to modulate the electronic properties and solubility of the resulting complex molecule.

Potential in Multicomponent Reactions:

In the context of multicomponent reactions, this compound could serve as the aryl halide component in reactions like the Ugi or Passerini reaction, provided it is first converted to a suitable derivative (e.g., an aldehyde or an isocyanide). More directly, it could be a substrate in palladium-catalyzed multicomponent reactions that involve the in-situ formation of an organopalladium intermediate from the aryl bromide.

The development of such complex reactions with this specific substrate would require careful optimization of reaction conditions to manage the reactivity of the various functional groups and to control the regioselectivity of the transformations. The unique substitution pattern of this compound offers the potential for the synthesis of novel and highly functionalized molecules.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Bromo 3,4 Difluoro 2 Methoxymethyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For a molecule like 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene, a multi-pronged NMR approach is essential to assign all proton, carbon, and fluorine signals unambiguously and to probe its conformational dynamics.

Two-dimensional (2D) NMR experiments are critical for establishing the covalent framework of the molecule by revealing through-bond and through-space correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between the two aromatic protons. A cross-peak would be expected between the signals corresponding to H-5 and H-6, confirming their adjacent positions on the benzene (B151609) ring. The protons of the methoxymethyl group (CH₂ and CH₃) would likely not show COSY correlations to the aromatic protons due to the number of intervening bonds.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals of the methoxymethyl group (CH₂ and CH₃) and the two protonated aromatic carbons (C-5 and C-6) by correlating them to their attached protons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for piecing together the entire molecular puzzle by showing correlations between protons and carbons over two or three bonds. Key expected correlations would include:

The CH₂ protons of the methoxymethyl group to the aromatic carbons C-1, C-2, and C-3.

The CH₃ protons to the CH₂ carbon and the ether oxygen (indirectly).

The aromatic proton H-5 to carbons C-1, C-3, and C-4.

The aromatic proton H-6 to carbons C-2 and C-4.

These correlations, taken together, would allow for the unequivocal assignment of all proton and carbon signals in the molecule.

The presence of fluorine atoms provides a powerful spectroscopic handle for probing the electronic environment of the molecule.

¹⁹F NMR Spectroscopy: Due to its high sensitivity and 100% natural abundance, ¹⁹F NMR is a highly informative technique. beilstein-journals.org For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for F-3 and one for F-4. The chemical shifts of these fluorine atoms are highly sensitive to the local electronic environment. cymitquimica.com Furthermore, a significant through-bond scalar coupling (³JF-F) would be expected between the two adjacent fluorine atoms. Each fluorine signal would also be split by coupling to the nearby aromatic protons (e.g., ³JF4-H5 and ⁴JF3-H5), providing further confirmation of the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show eight distinct signals corresponding to the seven benzene carbons and the one methoxymethyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo, fluoro, and methoxymethyl substituents. The carbons directly bonded to fluorine (C-3 and C-4) would exhibit large one-bond coupling constants (¹JC-F), which are typically in the range of 240-260 Hz. Smaller two- and three-bond C-F couplings would also be observed for the other aromatic carbons, providing valuable data for assignment. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: These are estimated values based on typical substituent effects and data from analogous compounds. Experimental verification is required.

The methoxymethyl group attached to the sterically crowded C-2 position is subject to restricted rotation. This conformational preference can be studied using NMR techniques. The molecule likely exists in an equilibrium of conformers defined by the torsion angle of the C(2)-C(Ar)-O-CH₃ bond. Variable-temperature (VT) NMR studies could reveal changes in the chemical shifts or coupling constants as the equilibrium shifts or as the rate of rotation changes. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as ¹H-¹H NOESY, could identify through-space interactions between the protons of the methoxymethyl group and the aromatic protons or the fluorine at C-3, providing direct evidence for the preferred conformation in solution.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides a complementary perspective on the molecular structure by probing the vibrational modes of the molecule.

The FTIR and Raman spectra of this compound would be rich in information, with characteristic bands corresponding to the various functional groups and the benzene ring itself.

Aromatic C-H Vibrations: Stretching vibrations for the aromatic C-H bonds are expected in the 3100-3000 cm⁻¹ region. Out-of-plane C-H bending modes, which are often characteristic of the substitution pattern, would appear in the 900-675 cm⁻¹ region.

Aliphatic C-H Vibrations: The methoxymethyl group would give rise to symmetric and asymmetric C-H stretching vibrations in the 2950-2850 cm⁻¹ range.

C-F Vibrations: Strong C-F stretching bands are a prominent feature in the spectra of fluorinated aromatic compounds and are typically observed in the 1300-1100 cm⁻¹ region. isroset.org

C-O-C Ether Vibrations: The asymmetric stretching of the C-O-C linkage of the methoxymethyl ether would produce a strong band, typically around 1250-1050 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Aromatic C=C Vibrations: The skeletal vibrations of the benzene ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are estimated frequency ranges. The exact position and intensity of the bands depend on the specific molecular environment and coupling between modes.

To gain deeper insight and to assign complex vibrational spectra accurately, experimental data is often correlated with computational models. Density Functional Theory (DFT) calculations are a powerful tool for this purpose. coe.edu The process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This calculation provides a set of theoretical vibrational frequencies and their corresponding normal modes (the specific atomic motions for each vibration).

Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve the agreement with experimental data.

By comparing the scaled theoretical frequencies with the experimental FTIR and Raman spectra, a detailed and reliable assignment of the observed bands can be achieved. This combined experimental and computational approach is particularly valuable for complex molecules like this compound, where many vibrational modes can overlap or couple with each other. esisresearch.org

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing the precise mass of a molecule and its fragments, which allows for the unambiguous determination of its elemental composition. For this compound (C₇H₅BrF₂O), HRMS confirms the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places.

The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance (~50.7% and ~49.3%, respectively), results in a characteristic isotopic pattern for the molecular ion [M]⁺• and any bromine-containing fragments. youtube.com This pattern manifests as two distinct peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 1:1, a signature that is a powerful diagnostic for the presence of a single bromine atom in the molecule. youtube.com

The theoretical exact masses for the molecular ions are presented below.

Interactive Table 1: Theoretical Isotopic Data for the Molecular Ion of C₇H₅BrF₂O Users can sort the table by clicking on the headers.

| Isotopic Composition | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₇H₅⁷⁹BrF₂O | 237.9539 | 100.0 |

Electron impact (EI) ionization of this compound would likely induce fragmentation through several predictable pathways based on the established behavior of aromatic ethers and alkyl halides. libretexts.orgyoutube.com The fragmentation cascade is typically initiated by the loss of an electron from a non-bonding orbital, most likely on the ether oxygen atom.

Key fragmentation pathways would include:

Loss of a Bromine Radical: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br), a common fragmentation for brominated aromatic compounds. raco.cat This would produce a fragment ion with a composition of [C₇H₅F₂O]⁺.

Alpha-Cleavage: The bond between the benzene ring and the methoxymethyl group can cleave. Loss of the methoxymethyl radical (•CH₂OCH₃) would yield a [C₆H₂BrF₂]⁺ fragment.

Benzylic Cleavage: A highly favorable pathway involves the cleavage of the C-O bond within the methoxymethyl substituent, leading to the loss of a methoxy (B1213986) radical (•OCH₃). This would form a stable benzylic cation [C₆H₂BrF₂(CH₂)]⁺. In studies of similar (methoxymethyl)benzene derivatives, hydride abstraction from the methylene (B1212753) bridge has also been observed as a characteristic fragmentation process under certain ionization conditions. nih.gov

A summary of plausible fragments and their corresponding theoretical masses is detailed in the following table.

Interactive Table 2: Proposed High-Resolution Mass Spectrometry Fragments of C₇H₅BrF₂O Users can sort the table by clicking on the headers.

| Proposed Fragment Ion (Loss) | Elemental Composition | Theoretical m/z (for ⁷⁹Br) |

|---|---|---|

| [M - •Br]⁺ | [C₇H₅F₂O]⁺ | 159.0285 |

| [M - •OCH₃]⁺ | [C₇H₄BrF₂]⁺ | 206.9488 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the peer-reviewed literature. The compound's physical state at ambient temperature, likely a liquid or low-melting solid, may present challenges for the growth of diffraction-quality single crystals.

Should a crystal structure be determined, it would provide definitive proof of the compound's constitution and detailed insights into its three-dimensional architecture. The analysis would precisely confirm the substitution pattern on the benzene ring and provide accurate measurements of all bond lengths, bond angles, and torsion angles.

Furthermore, crystallographic analysis would elucidate the supramolecular assembly, revealing the non-covalent interactions that govern the crystal packing. Based on studies of analogous substituted bromobenzene (B47551) derivatives, several types of intermolecular interactions could be anticipated. researchgate.netresearchgate.net These may include:

Halogen Bonding: The electropositive region on the bromine atom could engage in halogen bonding with electronegative atoms like oxygen or fluorine on neighboring molecules (C-Br···O or C-Br···F). researchgate.netnih.govrsc.org

π-π Stacking: The aromatic rings of adjacent molecules could engage in offset π-π stacking interactions, a common packing motif for planar aromatic systems. researchgate.net

A crystallographic experiment would yield a standard set of parameters defining the crystal lattice, as outlined in the hypothetical table below.

Interactive Table 3: Representative Crystallographic Data Parameters This table represents the type of data that would be generated from an X-ray crystallography experiment. Actual values are yet to be determined.

| Parameter | Value |

|---|---|

| Chemical formula | C₇H₅BrF₂O |

| Formula weight | 239.02 |

| Crystal system | To be determined |

| Space group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

Computational and Theoretical Investigations of 1 Bromo 3,4 Difluoro 2 Methoxymethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and geometry of organic molecules. For 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its molecular architecture.

The electronic structure analysis from DFT provides insights into the distribution of electrons within the molecule. Properties such as molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-O Bond Length | ~1.42 Å |

| O-CH3 Bond Length | ~1.43 Å |

| C-C-C (aromatic) Bond Angle | ~118° - 122° |

| C-C-Br Bond Angle | ~119° |

| C-C-F Bond Angle | ~119° |

Note: These are typical values for similar substituted benzenes and would be precisely determined through DFT calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) via Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For this compound, these methods can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The electronic environment of each nucleus, influenced by the electron-withdrawing and donating effects of the substituents, will determine its chemical shift. For instance, the fluorine and bromine atoms are expected to deshield the adjacent carbon and hydrogen atoms, leading to downfield shifts in the NMR spectrum.

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies of the normal modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. The analysis of these vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the various functional groups within the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H (aromatic) stretch | 3000 - 3100 |

| C-H (aliphatic) stretch | 2850 - 3000 |

| C=C (aromatic) stretch | 1450 - 1600 |

| C-F stretch | 1000 - 1400 |

| C-O stretch | 1000 - 1300 |

| C-Br stretch | 500 - 600 |

Note: These are general ranges for the functional groups present and would be specifically calculated for the molecule.

Theoretical Studies on Reaction Mechanisms and Transition State Analysis for Derivatization Reactions

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of various derivatization reactions, such as electrophilic or nucleophilic aromatic substitution. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy intermediates that connect reactants to products.

The analysis of the transition state structure provides crucial information about the reaction mechanism, including the nature of bond breaking and bond formation. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. Computational methods can be used to calculate these activation energies, allowing for the prediction of reaction rates and the comparison of competing reaction pathways. For instance, in an electrophilic aromatic substitution reaction, theoretical calculations can predict the most likely position of attack on the benzene (B151609) ring by an electrophile.

Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a key role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the distribution and energies of the HOMO and LUMO can be calculated using quantum chemical methods. The HOMO is likely to be localized on the electron-rich regions of the molecule, such as the benzene ring and the oxygen atom of the methoxymethyl group. The LUMO, on the other hand, will be associated with the electron-deficient regions. The analysis of the HOMO and LUMO can predict the molecule's reactivity towards electrophiles and nucleophiles. A small HOMO-LUMO gap suggests that the molecule is more reactive.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.0 |

| HOMO-LUMO Gap | 5.5 |

Note: These are representative values and would be specifically calculated for the molecule.

Conformational Landscape Exploration and Energetic Analysis using Ab Initio and Molecular Mechanics Methods

The presence of the flexible methoxymethyl group in this compound gives rise to different possible conformations due to rotation around the C-O and C-C single bonds. Understanding the conformational landscape is crucial as the different conformers may have different energies and reactivities.

Computational Approaches to Understand Reactivity and Selectivity in Substituted Benzene Systems

The reactivity and selectivity of substituted benzene systems are governed by a complex interplay of electronic and steric effects of the substituents. Computational approaches provide a powerful framework for dissecting these effects and predicting the outcome of chemical reactions.

For polysubstituted benzenes like this compound, computational models can predict the regioselectivity of reactions such as electrophilic aromatic substitution. By calculating the relative stabilities of the possible intermediates (e.g., Wheland intermediates), the most favored reaction pathway can be identified. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on computed molecular descriptors to predict the biological activity or other properties of a series of related compounds. These computational tools are invaluable in the rational design of new molecules with specific functions, reducing the need for extensive and costly experimental screening.

Synthetic Utility of 1 Bromo 3,4 Difluoro 2 Methoxymethyl Benzene As a Versatile Building Block

Role in the Synthesis of Complex Organic Molecules

1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene serves as a crucial intermediate in the multi-step synthesis of complex, biologically active molecules. Its utility is prominently demonstrated in the development of therapeutic agents, such as substituted tetrahydrofuran (B95107) analogs designed as modulators of sodium channels. google.com In these synthetic pathways, the compound acts as a foundational aromatic core onto which further complexity is built.

The synthesis begins with the methylation of the parent alcohol, (6-Bromo-2,3-difluorophenyl)methanol, to yield the title compound. This step is critical for protecting the hydroxyl group and providing a stable intermediate for subsequent reactions.

Table 1: Synthesis of this compound

| Reactant | Reagents | Solvent | Conditions | Product |

|---|

This intermediate's true value lies in the orthogonal reactivity of its functional groups. The bromine atom provides a handle for carbon-carbon bond formation via cross-coupling reactions, while the difluoro-substitution pattern modulates the electronic properties of the benzene (B151609) ring, influencing both reactivity and the physiological properties of the final product.

Application in the Construction of Functionalized Aromatic and Heteroaromatic Ring Systems

The primary application of this compound is in the construction of highly functionalized ring systems. The bromine atom is particularly suited for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions allow for the precise and efficient attachment of the difluorinated phenyl moiety to other aromatic or heteroaromatic rings, as well as to alkyl or vinyl groups.

For instance, in the synthesis of sodium channel modulators, this building block is coupled with other complex fragments to assemble the final drug candidate. google.com The presence of the two adjacent fluorine atoms on the benzene ring significantly influences the molecule's conformational preferences and electronic distribution, which are key factors in its biological target engagement. The methoxymethyl group can either be retained in the final structure or deprotected to reveal a hydroxymethyl group for further functionalization.

Precursor for Advanced Materials and Specialty Chemicals (e.g., Liquid Crystals, Monomers for Polymers)

While specific applications of this compound in materials science are not extensively documented, its structural motifs are highly relevant to the fields of liquid crystals and specialty polymers. Difluorobenzene derivatives are known to be important components in nematic liquid crystal compositions. wipo.intgoogle.com The introduction of vicinal fluorine atoms, as seen in this compound, can impart a high negative dielectric anisotropy and favorable viscosity, which are desirable properties for liquid crystal displays (LCDs). tandfonline.com The bromo- and methoxymethyl- groups serve as convenient points for elaboration into the rod-like molecular structures (mesogens) characteristic of liquid crystals.

Similarly, fluorinated aromatic compounds are sought-after monomers for creating high-performance polymers. google.comcapchem.com These polymers often exhibit excellent thermal stability, chemical resistance, and specific optical properties. acs.org The bromine atom on this compound could be transformed into other polymerizable functionalities, or it could be used to initiate polymerization reactions. Therefore, this compound represents a potential precursor for synthesizing fluorinated polyimides or other specialty polymers where the unique electronic properties of the difluorobenzene core can be exploited. capchem.com

Development of Novel Linkers and Scaffolds for Chemical Probe Synthesis

Chemical probes are small molecules designed to interact with specific biological targets to elucidate their function. The development of novel scaffolds is essential for creating probes with high potency and selectivity. This compound is an exemplary scaffold for this purpose. Its use in the synthesis of potent sodium channel modulators highlights its role in creating molecules that can probe complex biological systems. google.com

The rigid, fluorinated phenyl ring provides a well-defined three-dimensional structure, while the various functional groups allow for systematic modification to optimize binding affinity and other properties. By using this building block, chemists can construct a series of related molecules to explore structure-activity relationships (SAR) and develop highly selective probes for specific ion channel subtypes or other protein targets.

Integration into Divergent Synthetic Pathways for Compound Libraries

Modern drug discovery and materials science rely on the generation of compound libraries to screen for desired properties. This compound is ideally suited for integration into divergent synthetic pathways for this purpose. A divergent strategy involves using a common intermediate, such as this one, and reacting it with a diverse set of coupling partners to rapidly generate a large number of distinct final products.

The reactivity of the bromine atom in cross-coupling reactions is the key to this approach. A library of, for example, boronic acids or amines can be coupled with the title compound to produce a corresponding library of more complex molecules. This strategy is highly efficient for exploring a wide chemical space in search of new drug leads or materials with novel properties. The use of this building block in pharmaceutical patent literature suggests its application in just such a manner to create libraries of potential therapeutic agents for optimization. google.com

Table 2: Representative Application in a Divergent Synthesis Step

| Common Intermediate | Coupling Partner (Example) | Reaction Type | Resulting Structure (Core) |

|---|

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in the Synthesis and Functionalization of 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize safer materials. beilstein-journals.org For a molecule like this compound, this involves redesigning synthetic pathways to improve atom economy and lower the environmental factor (E-factor). Key areas of research include the use of safer, renewable solvents, minimizing the use of protecting groups, and developing catalytic processes to replace stoichiometric reagents. beilstein-journals.org

A significant emerging area is the application of biocatalysis. Enzymes such as cytochrome P450s, lipases, and fluorinases are being explored for their ability to perform highly selective reactions under mild conditions. nih.gov For instance, enzymatic approaches could be developed for the selective hydroxylation or subsequent functionalization of the benzene (B151609) ring, offering a greener alternative to traditional methods that often require harsh reagents and produce significant waste. nih.gov The development of biocatalysts tailored for specific transformations on fluorinated aromatic substrates represents a major challenge and a promising opportunity for sustainable chemistry. nih.govnih.gov

Table 1: Comparison of Traditional vs. Green Chemistry Metrics for a Hypothetical Functionalization Step

| Metric | Traditional Approach (e.g., Stoichiometric Nitration) | Green Chemistry Approach (e.g., Biocatalytic Hydroxylation) |

|---|---|---|

| Solvent | Concentrated Sulfuric/Nitric Acid | Aqueous Buffer |

| Temperature | 0 - 100 °C | 25 - 40 °C (Room Temperature) |

| Byproducts | Acidic waste, NOx gases | Water |

| Atom Economy | Low | High |

| Catalyst | None (stoichiometric reagents) | Recyclable Enzyme |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, offers substantial advantages over traditional batch methods, particularly for the scalable and safe production of fine chemicals. spirochem.com By conducting reactions in a continuously flowing stream through a reactor, this technology allows for precise control over parameters like temperature, pressure, and reaction time. spirochem.comresearchgate.net This enhanced control often leads to higher yields, better selectivity, and improved safety, especially when dealing with exothermic reactions or hazardous intermediates. nih.gov

For the synthesis of this compound, flow chemistry can be implemented at various stages. For example, hazardous bromination or nitration reactions can be performed more safely in microreactors, which offer superior heat and mass transfer compared to large batch vessels. researchgate.net Furthermore, multi-step syntheses can be "telescoped" into a continuous sequence, eliminating the need for manual isolation and purification of intermediates, thereby reducing processing time and waste. scispace.com The modular nature of flow systems also allows for rapid scalability from laboratory-scale experimentation to industrial production. spirochem.com

Table 2: Batch Processing vs. Continuous Flow Processing for Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Non-linear, requires re-optimization | Linear, achieved by running longer |

| Heat Transfer | Poor, risk of thermal runaways | Excellent, high surface-area-to-volume ratio |

| Safety | Lower (large volumes of hazardous materials) | Higher (small reactor volumes, better control) |

| Reaction Time | Hours to days | Seconds to minutes |

| Product Consistency | Batch-to-batch variability | High consistency |

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is a cornerstone of efficient chemical synthesis, and future research will heavily focus on developing novel catalytic systems for the functionalization of this compound. A key goal is to replace classical, often stoichiometric, methodologies with more efficient catalytic alternatives. beilstein-journals.org Research is directed towards creating catalysts that can selectively activate and transform specific C-H, C-F, or C-Br bonds on the molecule.

Significant efforts are being made in the area of heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). beilstein-journals.org This approach simplifies catalyst recovery and reuse, a crucial aspect of green chemistry. For example, palladium catalysts immobilized on solid supports could be developed for cross-coupling reactions at the bromine position, allowing for easy separation and recycling. Additionally, the development of novel organocatalysts and transition-metal catalysts for asymmetric synthesis could enable the creation of chiral derivatives of the target molecule with high enantioselectivity. rsc.org

Table 3: Potential Catalytic Systems for Functionalization

| Catalyst Type | Potential Application | Advantages |

|---|---|---|

| Homogeneous (e.g., Pd(PPh₃)₄) | Suzuki, Heck, Sonogashira cross-coupling at C-Br bond | High activity and selectivity |

| Heterogeneous (e.g., Pd on Carbon) | Cross-coupling, Hydrogenation | Easy recovery, reusability, suitable for flow chemistry |

| Photoredox Catalysis (e.g., Iridium/Ruthenium complexes) | Radical-based C-H or C-Br functionalization | Mild reaction conditions, novel reactivity |

| Biocatalysts (e.g., Engineered Enzymes) | Selective hydroxylation, amination | High selectivity, green reaction conditions |

Machine Learning and Artificial Intelligence in Reaction Prediction and Route Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of unknown transformations, optimize reaction conditions, and even propose novel synthetic routes. rsc.org For a complex target like this compound, ML models can accelerate the discovery of efficient synthetic pathways by predicting reaction yields and identifying potential side products, thus minimizing trial-and-error experimentation.

One specific application is the prediction of spectroscopic data. For fluorinated compounds, ¹⁹F NMR spectroscopy is a critical analytical tool. chemrxiv.org Machine learning models are being developed that can accurately predict ¹⁹F NMR chemical shifts, aiding in the structural confirmation of newly synthesized derivatives. chemrxiv.org By reducing the reliance on computationally expensive quantum chemistry methods, ML provides a rapid and accurate way to analyze and identify fluorinated molecules. chemrxiv.org This predictive power allows chemists to design more effective experiments and accelerate the pace of research and development.

Table 4: Applications of Machine Learning and AI in Synthesis

| Application Area | Description | Impact on Synthesis of this compound |

|---|---|---|

| Retrosynthesis Planning | AI algorithms propose potential synthetic routes from starting materials. | Identifies novel, more efficient, or cost-effective pathways. |

| Reaction Outcome Prediction | ML models predict the yield and potential byproducts of a reaction. | Reduces failed experiments and optimizes resource allocation. |

| Condition Optimization | Algorithms suggest optimal temperature, solvent, and catalyst combinations. | Increases yield and selectivity, reducing purification efforts. |

| Spectroscopic Prediction | Models predict NMR, IR, and other spectra for novel compounds. | Accelerates structure elucidation and confirmation. chemrxiv.org |

Exploration of New Reaction Manifolds and Photochemical Transformations

Moving beyond traditional thermal reactions, researchers are exploring novel reaction manifolds to access new chemical space. rsc.org Photochemistry, which utilizes light to drive chemical reactions, is a particularly promising field. Photochemical transformations often proceed under mild conditions and can enable unique reactivity that is inaccessible through conventional heating. rsc.org

For this compound, the carbon-bromine bond is a prime target for photochemical activation. Irradiation with UV light could induce homolytic cleavage of the C-Br bond, generating an aryl radical. researchgate.net This highly reactive intermediate can then be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds, providing a powerful method for late-stage functionalization. The influence of the fluorine substituents on the electronic structure of the molecule can significantly affect the dissociation rates and reaction pathways, a subject of ongoing investigation. researchgate.net This approach opens up novel avenues for creating complex derivatives that would be difficult to synthesize using traditional two-electron chemistry.

Table 5: Comparison of Thermal vs. Photochemical Activation for C-Br Bond Functionalization

| Feature | Thermal Activation (e.g., Metal-Catalyzed Cross-Coupling) | Photochemical Activation (e.g., Radical Formation) |

|---|---|---|

| Energy Source | Heat | Light (UV or visible) |

| Reaction Conditions | Often requires high temperatures, inert atmosphere | Typically mild, room temperature |

| Reaction Intermediates | Organometallic species | Radical species |

| Scope | Well-established for cross-coupling reactions | Enables novel transformations, late-stage functionalization |

| Selectivity | Governed by catalyst and ligand choice | Can be influenced by wavelength and additives |

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-3,4-difluoro-2-(methoxymethyl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of 3,4-difluoro-2-(methoxymethyl)benzene using Br₂ in the presence of Fe or FeBr₃ as catalysts under controlled temperatures (40–60°C). Side reactions, such as over-bromination or ether cleavage, are minimized by maintaining a stoichiometric Br₂ ratio and inert atmosphere . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >90% purity. Comparative studies suggest that FeBr₃ enhances regioselectivity compared to Fe due to its stronger Lewis acidity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:

- ¹H NMR : Methoxymethyl protons (δ 3.3–3.5 ppm, singlet) and aromatic protons (δ 6.8–7.1 ppm, doublets due to fluorine coupling) .

- ¹⁹F NMR : Distinct signals for C3-F and C4-F (δ -110 to -120 ppm) .

X-ray crystallography is recommended for resolving ambiguities in substitution patterns, particularly for verifying the methoxymethyl group’s orientation .

Advanced Research Questions

Q. What electronic effects dominate the reactivity of this compound in cross-coupling reactions?

- Methodology : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, but the electron-withdrawing fluorine substituents deactivate the ring, requiring Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for effective coupling. Kinetic studies show that the C3-F and C4-F substituents reduce electron density at the C1 position (Br site), necessitating elevated temperatures (80–100°C) and longer reaction times (12–24 hrs) . Competing pathways, such as protodeboronation, are mitigated using aryl boronic esters instead of acids .

Q. How does the methoxymethyl group influence regioselectivity in nucleophilic aromatic substitution (NAS)?

Q. What contradictions exist in reported biological activity data for halogenated benzene derivatives, and how can they be resolved?

- Methodology : Discrepancies in antifungal activity (e.g., against Candida albicans) arise from variations in assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize testing using CLSI guidelines and control for compound purity (>95% by HPLC). For example, a 2024 study found that impurities <5% in 1-bromo-3,4-difluoro derivatives reduced MIC values by 4-fold, highlighting the need for rigorous QC .

Key Research Recommendations

- Prioritize Pd-catalyzed C–H functionalization to bypass pre-halogenation steps .

- Explore photoredox catalysis for fluorinated aryl couplings to reduce energy input .

- Use cryo-EM to study interactions with biological targets, leveraging the compound’s potential as a BACE1 inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products